6-Hydroxy-5-nitronicotinic acid (CAS: 6635-31-0) is a pyridine-based organic compound featuring a carboxylic acid, a hydroxyl group, and a nitro group. This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's reactivity is characterized by the electron-withdrawing nature of the nitro group and the directing effects of the hydroxyl group on the pyridine ring, which are critical for its role as a precursor in various chemical transformations.
Substituting 6-Hydroxy-5-nitronicotinic acid with its precursor, 6-hydroxynicotinic acid, is unviable for applications requiring the specific reactivity conferred by the nitro group. The nitro group at the 5-position is essential for subsequent chemical modifications, such as reduction to an amino group, which is a common step in the synthesis of bioactive compounds. Attempting to nitrate the simpler 6-hydroxynicotinic acid in-house introduces significant process variables, including inconsistent yields (ranging from 29% to over 90% depending on the precise conditions) and the need for rigorous purification to remove byproducts. Procuring the pre-functionalized 6-Hydroxy-5-nitronicotinic acid bypasses these challenges, ensuring higher purity and process reproducibility for downstream applications.
While standard nitration of 6-hydroxynicotinic acid can result in variable purity, a patented synthesis and purification process demonstrates the capability to produce 6-Hydroxy-5-nitronicotinic acid at purities up to 99.50%. This method, which uses a catalyst and specific crystallization steps, achieves significantly higher purity compared to standard preparations that often yield purities around 95-97%.
| Evidence Dimension | Product Purity |
| Target Compound Data | Up to 99.50% |
| Comparator Or Baseline | Standard synthesis methods: ~95-97% |
| Quantified Difference | Up to 4.5 percentage points higher purity. |
| Conditions | Patented synthesis and purification process involving a catalyst (ammonium hydrogen sulfate) and controlled crystallization. |
For pharmaceutical and electronic materials synthesis, high and consistent batch-to-batch purity is critical to ensure reproducible yields and minimize downstream purification costs.
6-Hydroxy-5-nitronicotinic acid exhibits a distinct melting point with decomposition in the range of 269-271°C. This is a critical parameter for process safety and design, as nitro-containing aromatic compounds can undergo exothermic decomposition. Comparatively, the non-nitrated precursor, 6-hydroxynicotinic acid, has a significantly higher melting point of over 300°C, indicating greater thermal stability due to the absence of the energetic nitro group.
| Evidence Dimension | Melting/Decomposition Point |
| Target Compound Data | 269-271°C (with decomposition) |
| Comparator Or Baseline | 6-Hydroxynicotinic acid (precursor): >300°C |
| Quantified Difference | Lower decomposition threshold by >30°C |
| Conditions | Standard melting point determination. |
Knowing the specific decomposition temperature is essential for safely designing heating, drying, and reaction protocols, preventing runaway reactions and ensuring process control.
The compound is described as slightly soluble in water and is typically purified via crystallization from aqueous media, often requiring pH control. While specific quantitative data is limited, this contrasts with related, non-carboxylated analogs like nitropyridines, which tend to have lower aqueous solubility. The presence of both the carboxylic acid and hydroxyl groups on 6-Hydroxy-5-nitronicotinic acid allows for pH-mediated control over its solubility, a property not available in analogs lacking these ionizable groups.
| Evidence Dimension | Solubility / Processability |
| Target Compound Data | Slightly soluble in water; amenable to pH-controlled aqueous crystallization. |
| Comparator Or Baseline | Related nitropyridines without carboxylic/hydroxyl groups: Generally lower aqueous solubility. |
| Quantified Difference | Qualitatively higher utility in aqueous processing due to ionizable functional groups. |
| Conditions | Aqueous and polar solvent systems. |
The ability to process this compound in aqueous systems and control its precipitation via pH adjustment simplifies purification and handling, potentially reducing the need for volatile organic solvents.
This compound is the right choice when synthesizing active pharmaceutical ingredients (APIs) where the final product's impurity profile is tightly controlled. The availability of high-purity grades (up to 99.50%) ensures a cleaner starting material, which can lead to higher yields and simpler purification of the final API.
Ideal for multi-step syntheses where subsequent reactions are conducted at elevated temperatures below its decomposition point. The well-defined thermal stability window (decomposes at 269-271°C) allows process chemists to design robust and safe heating protocols without risking material degradation.
A preferred starting material for developing complex heterocyclic molecules when aiming to minimize the use of organic solvents. Its slight aqueous solubility and the ability to control precipitation via pH adjustment make it suitable for greener chemistry workflows that rely on aqueous-based crystallization for purification.
Irritant